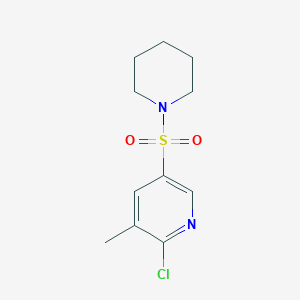

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine

Description

Properties

Molecular Formula |

C11H15ClN2O2S |

|---|---|

Molecular Weight |

274.77 g/mol |

IUPAC Name |

2-chloro-3-methyl-5-piperidin-1-ylsulfonylpyridine |

InChI |

InChI=1S/C11H15ClN2O2S/c1-9-7-10(8-13-11(9)12)17(15,16)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |

InChI Key |

MRCMMJHUVFCCPC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1Cl)S(=O)(=O)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Halogenation-Sulfonylation Sequential Approach

The most widely reported method involves a two-step sequence starting from 2-chloro-3-methylpyridine (1).

-

Chlorination at the 5-position :

-

Sulfonylation with piperidine :

Key Data :

| Step | Reagent | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | POCl₃ | 120 | 1,2,4-Trichlorobenzene | 82 |

| 2 | Piperidine sulfonyl chloride | 25 | DCM | 68 |

One-Pot Halogenation-Sulfonylation

Recent advances enable a single-step synthesis using 2-methylpyridine-3-sulfonyl chloride (2) as a precursor:

-

Reagents : Chlorine gas (Cl₂) in the presence of a free radical initiator (e.g., benzoyl peroxide) and piperidine in 1,2,4-trichlorobenzene.

-

Mechanism : Radical-initiated chlorination followed by in situ sulfonylation.

Advantages :

Alternative Methodologies and Optimization

Microwave-Assisted Synthesis

Microwave irradiation accelerates the sulfonylation step:

Regioselective Sulfonylation

Regioselectivity challenges arise due to competing reactions at the 4- and 5-positions. Strategies include:

-

Directing Groups : Transient protection of the 3-methyl group with trimethylsilyl (TMS) to enhance 5-position reactivity.

-

Solvent Effects : High β-value solvents (e.g., DMSO) favor 5-sulfonylation via hydrogen bonding interactions.

Table: Solvent Impact on Regioselectivity

| Solvent | β-Parameter | 5-Substitution (%) |

|---|---|---|

| DCM | 0.10 | 64 |

| DMSO | 0.76 | 89 |

Industrial-Scale Production and Challenges

Continuous Flow Reactors

Purification Techniques

-

Crystallization : Ethanol/water mixtures recover 90% product purity.

-

Chromatography : Reserved for high-purity pharmaceutical grades (≥99%).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Sequential Halogenation-Sulfonylation | 68 | 95 | High | Moderate |

| One-Pot Synthesis | 65 | 88 | Very High | High |

| Microwave-Assisted | 78 | 97 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and as a tool in biochemical assays.

Industry: The compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The chloro and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine with structurally or functionally related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

*Calculated based on structural analogs.

Key Comparisons

Structural Variations and Electronic Effects Chlorine vs. This could improve membrane permeability in drug design . Sulfonamide Positioning: In 13b and 10c, the sulfonamide group is at positions 8 and 5, respectively, while the target compound places it at position 4. Positional differences influence electronic interactions with biological targets, such as EGFR or antimalarial enzymes .

Synthesis and Yield

- 10c was synthesized via sulfonylation of 2-chloropyridine-5-sulfonyl chloride with piperidine (92% yield), suggesting the target compound could be synthesized similarly by introducing methyl at position 3 during precursor modification .

- Derivatives like Q12 and 13b require multi-step syntheses involving cyclization or coupling reactions, with yields ranging from 66% to 86% .

Biological Activity Anticancer Potential: Compound 3a (isatin-piperidine sulfonamide) showed potent anticancer activity (IC50: 16.8 µM) via EGFR inhibition. The target compound’s pyridine core may offer different binding modes compared to isatin derivatives . Antimicrobial Activity: Q12 demonstrated efficacy against microbial strains, attributed to its hexahydroquinoline core and methoxy substituents. The target compound’s methyl group could modulate similar activity .

Physicochemical Properties

- Melting Points : The target compound’s melting point is expected to be higher than 10c (114–116°C) due to increased molecular symmetry from the methyl group but lower than Q12 (288–292°C) due to fewer aromatic rings .

- Solubility : The piperidin-1-ylsulfonyl group enhances water solubility in analogs like 10c , while the methyl group may slightly reduce it .

Biological Activity

2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is a pyridine derivative notable for its biological activity, particularly as an enzyme inhibitor. This compound features a chloro group, a methyl group, and a piperidin-1-ylsulfonyl moiety, which contribute to its interaction with biological targets. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine is C10H13ClN2O2S. The compound's structure allows for significant interactions with enzyme active sites, which is essential for its inhibitory effects.

Research indicates that the piperidin-1-ylsulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This characteristic positions the compound as a valuable tool for studying enzyme functions and developing therapeutic agents targeting various diseases.

Biological Activity Overview

The biological activities of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine include:

- Enzyme Inhibition : The compound is known to inhibit specific enzymes, which can be beneficial in treating various diseases.

- Antimicrobial Properties : Preliminary studies suggest that similar pyridine derivatives exhibit antimicrobial activity against various pathogens, indicating potential applications in combating infections.

Research Findings and Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine.

Table 1: Comparison of Biological Activities of Pyridine Derivatives

Synthesis and Interaction Studies

The synthesis of 2-Chloro-3-methyl-5-(piperidin-1-ylsulfonyl)pyridine typically involves multi-step reactions starting from simpler pyridine derivatives. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate binding affinities to biological targets.

Q & A

Q. How to resolve contradictions in analytical data (e.g., NMR vs. MS)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.